Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C11H15ClN4O2 and a molecular weight of 270.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be synthesized through multiple synthetic routes. One common method involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation . Another method involves reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
1-(4-methyl-1-phenylsulfonyl)-1H-indol-3-yl)ethanone: Another related compound with unique biological activities.
Properties
IUPAC Name |
ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-2-18-11(17)16-7-5-15(6-8-16)10-4-3-9(12)13-14-10/h3-4H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCBKLKLNHOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568605 | |
Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100224-52-0 | |
Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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